MFCD02368996
Description
MFCD02368996 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and pharmaceutical research. Such compounds often exhibit unique electronic properties due to electron-withdrawing groups (e.g., trifluoromethyl or halogens), enhancing their stability and reactivity in cross-coupling reactions or enzyme inhibition .
Properties
IUPAC Name |
ethyl 6,8-dimethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-26-20(24)17-13-22-18-15(3)11-14(2)12-16(18)19(17)21-5-6-23-7-9-25-10-8-23/h11-13H,4-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKSGPWFATTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02368996 involves several steps, including specific reaction conditions and industrial production methods. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts and specific reagents to achieve the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound.
Industrial Production: Large-scale production of this compound involves the optimization of reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
MFCD02368996 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents, and are carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MFCD02368996 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems and processes.
Medicine: this compound has potential therapeutic applications, including its use in drug development and treatment of diseases.
Industry: The compound is used in industrial processes, including the production of materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02368996 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific proteins, enzymes, or receptors in the body, leading to various biological effects.
Pathways Involved: The compound affects specific biochemical pathways, resulting in changes in cellular functions and processes
Comparison with Similar Compounds
To contextualize MFCD02368996, two structurally and functionally similar compounds are analyzed:
Structural Comparison: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
This compound shares a trifluoromethyl-substituted aromatic core, a feature common in ligands and pharmaceutical intermediates.
| Property | This compound (Inferred) | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |
|---|---|---|
| Molecular Formula | Likely C₁₀H₈F₆O (analogous) | C₁₁H₈F₆O |
| Molecular Weight | ~250–300 g/mol | 274.17 g/mol |
| Boiling Point | High (>200°C, fluorinated) | 245–250°C |
| Log S (ESOL) | Moderate (~-3.0) | -3.12 |
| Bioavailability Score | 0.55 (predicted) | 0.55 |
| Key Functional Groups | Trifluoromethyl, ketone | Trifluoromethyl, ketone |
| Applications | Catalysis, drug intermediates | Catalytic ligands, bioactive molecules |
Key Differences :
- Molecular Complexity : this compound may have a simpler backbone (e.g., lacking the bis(trifluoromethyl) groups), reducing steric hindrance in catalytic applications .
- Synthetic Accessibility : The bis(trifluoromethyl) analog requires multi-step synthesis involving palladium-catalyzed coupling, whereas this compound might utilize simpler alkylation or acylation routes .
Functional Comparison: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)
This dihydroisoquinolinone derivative is functionally relevant in medicinal chemistry due to its heterocyclic core and hydrogen-bonding capacity.
| Property | This compound (Inferred) | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one |
|---|---|---|
| Molecular Formula | Likely C₉H₇NO₂ (analogous) | C₉H₉NO₂ |
| Molecular Weight | ~180–200 g/mol | 163.17 g/mol |
| Solubility (Water) | Low (<1 mg/mL) | 0.687 mg/mL |
| Hydrogen Bond Donors | 1–2 | 2 (hydroxyl, amide) |
| CYP Inhibition | Unlikely | Moderate (predicted) |
| Applications | Catalysis, materials | Anticancer agents, enzyme inhibitors |
Key Differences :
- Thermal Stability: this compound’s halogen/fluorine content may enhance thermal stability (>300°C) versus the dihydroisoquinolinone’s lower decomposition point (~200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
